molecular formula C8H8BrClF3N B578368 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride CAS No. 1215206-44-2

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B578368
CAS No.: 1215206-44-2
M. Wt: 290.508
InChI Key: NYAIXVCTVBCALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H8BrClF3N. It is a derivative of aniline, where the aniline ring is substituted with bromine, methyl, and trifluoromethyl groups. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: Bromine is introduced to the aromatic ring.

    Methylation: The amine group is methylated.

    Trifluoromethylation: Finally, a trifluoromethyl group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)aniline: Similar structure but lacks the methyl group.

    4-Bromobenzotrifluoride: Similar structure but lacks the aniline group.

    N-Methyl-2-(trifluoromethyl)aniline: Similar structure but lacks the bromine atom

Uniqueness

4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochloride is unique due to the presence of all three substituents (bromine, methyl, and trifluoromethyl) on the aniline ring. This combination of groups imparts distinct chemical properties, such as increased reactivity and lipophilicity, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

4-bromo-N-methyl-2-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAIXVCTVBCALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681961
Record name 4-Bromo-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-44-2
Record name 4-Bromo-N-methyl-2-(trifluoromethyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.